4-(cyclohexylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide

Lipophilicity XLogP3 Lead Optimization

This ≥95% purity tool compound is part of the Cdc7 inhibitor chemotype disclosed in WO2022207404A1. The cyclohexylcarbonyl and furylmethyl substituents provide a distinct XLogP3 ≈ 2.7 and steric profile compared to cyclopropylcarbonyl or tetrahydrofurylmethyl analogs. Deploy it in matched molecular pair studies alongside CAS 439096-70-5 and CAS 439095-96-2 to isolate aromaticity and ring-size effects on logP, solubility, and microsomal stability. Verify lot-specific characterization due to the absence of pharmacopoeial monographs. Also suitable for evaluating anti-tubercular MmpL3 inhibition potential against M. tuberculosis H37Rv.

Molecular Formula C17H20N2O3
Molecular Weight 300.358
CAS No. 439096-68-1
Cat. No. B2820797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(cyclohexylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide
CAS439096-68-1
Molecular FormulaC17H20N2O3
Molecular Weight300.358
Structural Identifiers
SMILESC1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CO3
InChIInChI=1S/C17H20N2O3/c20-16(12-5-2-1-3-6-12)13-9-15(18-10-13)17(21)19-11-14-7-4-8-22-14/h4,7-10,12,18H,1-3,5-6,11H2,(H,19,21)
InChIKeyFEQPJJWICRLCHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Cyclohexylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide (CAS 439096-68-1): Procurement-Relevant Identity and Class Context


4-(Cyclohexylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide (CAS 439096-68-1) is a synthetic pyrrole-2-carboxamide derivative with molecular formula C17H20N2O3 and a molecular weight of 300.35 g/mol [1]. It belongs to a class of substituted pyrrole carboxamides recognized in patent literature as modulators of cycle 7-related protein kinase (Cdc7), a target implicated in oncology and cell proliferative disorders [2]. The compound features a cyclohexylcarbonyl substituent at the 4-position and an N-(2-furylmethyl) amide side chain, distinguishing it from close analogs that vary in the acyl group (e.g., cyclopropylcarbonyl, 2-ethylbutanoyl) or the amide substituent (e.g., tetrahydro-2-furanylmethyl, 3-morpholinopropyl) [3]. Commercially, the compound is available at purities of ≥90–95% from multiple suppliers, though sourcing requires verification of lot-specific characterization due to the absence of pharmacopoeial monographs [1].

Why Generic Substitution of 4-(Cyclohexylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide (CAS 439096-68-1) with In-Class Analogs Carries Experimental Risk


Pyrrole-2-carboxamide derivatives with varying acyl and amide substituents cannot be considered interchangeable surrogates in research or industrial applications [1]. Even structurally conservative modifications to the 4-acyl group (e.g., replacing cyclohexylcarbonyl with cyclopropylcarbonyl or 2-ethylbutanoyl) alter both lipophilicity (XLogP3 ≈ 2.7 for the target compound) and steric bulk, which are known to impact target binding, metabolic stability, and off-target profiles within this chemotype [2]. Similarly, reduction of the furylmethyl group to tetrahydrofurylmethyl (CAS 439096-70-5) removes aromaticity and changes hydrogen-bonding character, a modification that in analogous pyrrole carboxamide kinase inhibitor series has been associated with altered potency and selectivity [3]. Without head-to-head data, assuming equivalent biological performance or physicochemical behavior introduces uncontrolled variables into assay design, SAR interpretation, and scale-up processes.

4-(Cyclohexylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Comparative Lipophilicity: Cyclohexylcarbonyl vs. Cyclopropylcarbonyl 4-Acyl Pyrrole-2-Carboxamides

The target compound (CAS 439096-68-1) has a computed XLogP3 of 2.7, representing a >1.5 log unit increase in lipophilicity relative to its closest commercially available comparator, 4-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide (CAS 439095-96-2; C14H14N2O3, MW 258.27), indicating substantially higher membrane permeability potential and different ADME behavior [1]. This difference arises from the replacement of the cyclopropyl ring with a cyclohexyl ring at the 4-acyl position, while the N-(2-furylmethyl) amide side chain is conserved across both compounds .

Lipophilicity XLogP3 Lead Optimization

Aromatic vs. Saturated Amide Side Chain: Furylmethyl vs. Tetrahydrofurylmethyl Pyrrole-2-Carboxamides

The target compound incorporates an N-(2-furylmethyl) group with aromatic character (furan ring), whereas the direct analog 4-(cyclohexylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide (CAS 439096-70-5; C17H24N2O3, MW 304.39) possesses a fully saturated tetrahydrofuranyl ring. In pyrrole carboxamide kinase inhibitor programs, the aromatic furan moiety contributes π-stacking interactions with kinase hinge residues, while the saturated tetrahydrofuran ring introduces conformational flexibility and altered hydrogen-bond geometry, which have been shown to differentiate binding affinity and selectivity profiles [1].

Hydrogen Bonding Metabolic Stability Kinase Inhibition

Molecular Weight Differentiation: Cyclohexylcarbonyl vs. 2-Ethylbutanoyl Pyrrole-2-Carboxamides

The target compound (MW 300.35) is 12.01 Da heavier than 4-(2-ethylbutanoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide (CAS 439112-09-1; C16H20N2O3, MW 288.34), reflecting the difference between a cyclic C6 acyl group (cyclohexylcarbonyl) and an acyclic C6 acyl group (2-ethylbutanoyl) . This MW increase corresponds to a 4.2% greater molecular mass, which in fragment-based and lead-optimization contexts can reduce ligand efficiency indices (LE) and alter the balance between potency and physicochemical properties [1].

Molecular Weight Ligand Efficiency Fragment-Based Design

Cdc7 Kinase Inhibitor Scaffold Classification: Target Compound Position Within Pyrrole Carboxamide Patent Space

The substituted pyrrole carboxamide scaffold represented by the target compound is explicitly claimed in patent WO2022207404A1 as a modulator of Cdc7 kinase activity, a mechanism distinct from many commercially available kinase inhibitors targeting CDK, PLK, or JAK families [1]. While the patent does not disclose specific IC50 values for the exact compound, the chemotype is differentiated from earlier pyrrolopyridinone-based Cdc7 inhibitors (e.g., compound 1 in Menichincheri et al., 2010, Cdc7 IC50 = 10 nM) that suffered from suboptimal pharmacokinetic profiles, with the inventors citing enhanced metabolic stability for the newer pyrrole carboxamide series [2]. The target compound's cyclohexylcarbonyl and furylmethyl substituents fall within the Markush claims of this patent family, distinguishing it from prior art pyrimidinyl-pyrrole Cdc7 inhibitors (WO2007/110344) and non-Cdc7 pyrrole carboxamides targeting ERK5 or MAO [3].

Cdc7 Kinase Cancer Patent Analysis

Recommended Application Scenarios for 4-(Cyclohexylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide (CAS 439096-68-1) Based on Quantitative Differentiation Evidence


Cdc7 Kinase Inhibitor Screening and SAR Expansion Campaigns

Use this compound as a tool molecule within the Cdc7 inhibitor patent space (WO2022207404A1) to probe the contribution of the cyclohexylcarbonyl and furylmethyl substituents to kinase selectivity and metabolic stability. Its higher lipophilicity (XLogP3 = 2.7) relative to cyclopropyl analogs makes it suitable for assessing lipophilicity-driven permeability and clearance trends in Cdc7-targeting programs [1].

Physicochemical Comparator in Pyrrole Carboxamide Lead Optimization

Deploy this compound alongside the tetrahydrofuranylmethyl analog (CAS 439096-70-5) and the cyclopropylcarbonyl analog (CAS 439095-96-2) as a matched molecular pair to isolate the effects of aromaticity and ring size on logP, solubility, and microsomal stability in pyrrole-2-carboxamide series [2].

Antimicrobial Screening of Pyrrole Derivatives Against Mycobacterium tuberculosis

Literature on structurally related pyrrole-2-carboxamides suggests potential anti-tubercular activity mediated by MmpL3 inhibition. This compound can serve as a probe to evaluate whether the cyclohexylcarbonyl-furylmethyl substitution pattern retains or improves upon the MIC values reported for simpler pyrrole-2-carboxamide analogs against M. tuberculosis H37Rv [3].

Quote Request

Request a Quote for 4-(cyclohexylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.